

A Comparative Analysis of Sodium and Potassium Ion Channel Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium

Cat. No.: B046224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity mechanisms of **sodium** (Na^+) and potassium (K^+) ion channels, supported by experimental data. Understanding the remarkable ability of these channels to distinguish between two so similar ions is fundamental to neuroscience, cardiology, and pharmacology.

Structural Basis of Ion Selectivity: A Tale of Two Filters

The primary determinant of ion selectivity in both **sodium** and potassium channels is the "selectivity filter," the narrowest part of the ion conduction pathway. However, the molecular architecture of this filter differs significantly between the two channel types, leading to their exquisite specificity.

Potassium Channels: A Snug Fit for a Dehydrated Ion

Potassium channels are renowned for their high fidelity in selecting K^+ ions over Na^+ ions, with a selectivity ratio ($P_{\text{K}}/P_{\text{Na}}$) often exceeding 1000:1.^[1] This remarkable selectivity is achieved through a highly conserved structural motif. The selectivity filter of a potassium channel is a narrow, 12-angstrom-long pore lined by a specific amino acid sequence: Threonine-Valine-Glycine-Tyrosine-Glycine (TVGYG) or a similar sequence, contributed by each of the four channel subunits.^[2]

The backbone carbonyl oxygen atoms of this signature sequence are precisely arranged to form a series of binding sites that perfectly mimic the hydration shell of a potassium ion.^[1] As a K⁺ ion (ionic radius ~1.33 Å) enters the filter, it sheds its surrounding water molecules and forms transient, favorable interactions with these carbonyl oxygens.^[1] In contrast, the smaller **sodium** ion (ionic radius ~0.95 Å) is too small to be effectively coordinated by all the carbonyl oxygens simultaneously. The energetic cost of dehydrating a Na⁺ ion is not compensated by its interaction with the filter, thus preventing its passage.^[1]

Sodium Channels: A Wider, Charged Passage for a Hydrated Ion

In contrast to the narrow, rigid filter of potassium channels, the selectivity filter of voltage-gated **sodium** channels is wider.^[3] Instead of relying on backbone carbonyls, the selectivity of **sodium** channels is primarily determined by the side chains of specific amino acid residues. In many eukaryotic **sodium** channels, a quartet of residues—Aspartic acid (D), Glutamic acid (E), Lysine (K), and Alanine (A), known as the DEKA motif—forms the selectivity filter. The negatively charged side chains of aspartate and glutamate play a crucial role in attracting cations and contribute to the selection of Na⁺.

Unlike potassium ions in their channels, **sodium** ions are thought to pass through the selectivity filter in a partially hydrated state. The wider pore and the electrostatic interactions with the acidic residues create a "high-field-strength" site that favors the binding and passage of the smaller, partially hydrated Na⁺ ion over the larger K⁺ ion.

Quantitative Comparison of Ion Selectivity

The selectivity of an ion channel is quantified by its permeability ratio, which compares the permeability of the channel to one ion versus another. For potassium channels, this is typically expressed as P_K/P_{Na}, while for **sodium** channels, it is P_{Na}/P_K. These ratios are experimentally determined by measuring the reversal potential of the channel under bi-ionic conditions using the Goldman-Hodgkin-Katz (GHK) equation.

Channel Type	Subtype/Organism	Permeability Ratio	Reference
Potassium Channels	P_K/P_{Na}		
General	> 1000	[1]	
Ca ²⁺ -activated K ⁺ Channel	Small Conductance (SK)	< 10	[4]
Intermediate Conductance (IK)	~ 10	[4]	
Large Conductance (BK)	> 100	[4]	
Inwardly-rectifying K ⁺ Channel	KirBac1.1	$K^+ \approx Rb^+ \approx Cs^+ \gg Na^+$	[5]
Two-pore domain K ⁺ Channel	TREK-1, TASK-1, etc.	Varies, generally high	[6]
Sodium Channels	P_{Na}/P_K		
Voltage-gated Na ⁺ Channel	Squid Axon	3.5 - 12.8 (depends on internal [K ⁺])	[7]
Myelinated Nerve	~ 12	[3]	
Bacterial (NaChBac)	up to 171	[5]	
Bacterial (NavSp1p)	3.7	[5]	

Experimental Protocols: Determining Ion Channel Selectivity

The gold-standard technique for measuring ion channel selectivity is patch-clamp electrophysiology in the whole-cell configuration. This method allows for the precise control of the voltage across the cell membrane and the ionic composition of both the intracellular and extracellular solutions.

Objective:

To determine the permeability ratio of a target ion channel (e.g., P_K/P_{Na} for a potassium channel) by measuring the reversal potential (V_{rev}) under bi-ionic conditions.

Materials:

- Cells: A cell line (e.g., HEK293) heterologously expressing the ion channel of interest.
- Patch-clamp setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
- Borosilicate glass capillaries: For pulling micropipettes.
- Solutions:
 - Intracellular (Pipette) Solution (for K^+ channel):
 - 140 mM KCl
 - 10 mM HEPES
 - 10 mM EGTA
 - pH adjusted to 7.2 with KOH
 - Osmolarity adjusted to ~290 mOsm
 - Extracellular (Bath) Solution 1 (Symmetrical K^+):
 - 140 mM KCl
 - 10 mM HEPES
 - 2 mM $CaCl_2$
 - 1 mM $MgCl_2$
 - pH adjusted to 7.4 with KOH
 - Osmolarity adjusted to ~310 mOsm

- Extracellular (Bath) Solution 2 (Bi-ionic Na^+):

- 140 mM NaCl
- 10 mM HEPES
- 2 mM CaCl_2
- 1 mM MgCl_2
- pH adjusted to 7.4 with NaOH
- Osmolarity adjusted to ~310 mOsm

Methodology:


- Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 $\text{M}\Omega$ when filled with the intracellular solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.
- Cell Preparation: Plate the cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.
- Achieving Whole-Cell Configuration:
 - Mount the coverslip with the cells in the recording chamber on the microscope stage.
 - Fill a micropipette with the intracellular solution and mount it on the micromanipulator.
 - Under visual guidance, carefully approach a single cell with the pipette tip while applying slight positive pressure.
 - Once the pipette touches the cell membrane, release the positive pressure to allow the pipette to form a high-resistance seal (a "giga-seal," $>1 \text{ G}\Omega$) with the cell membrane.
 - Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
- Voltage-Clamp Recording:

- Set the amplifier to voltage-clamp mode and hold the membrane potential at a level where the channels are closed (e.g., -80 mV).
- Initially, perfuse the cell with Extracellular Solution 1 (symmetrical K⁺).
- Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a series of voltage steps to elicit channel currents. The reversal potential should be close to 0 mV in symmetrical ionic conditions.
- Switch the perfusion to Extracellular Solution 2 (bi-ionic Na⁺). This creates a condition where K⁺ is the only permeant cation inside the cell and Na⁺ is the primary permeant cation outside.
- Once the external solution has been fully exchanged, apply the same voltage ramp or step protocol.
- The voltage at which the current reverses direction (the reversal potential, V_{rev}) is measured.

• Calculating the Permeability Ratio:

- The permeability ratio (P_K/P_{Na}) is calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation: $V_{rev} = (RT/F) * \ln((P_K[K^+]_o + P_{Na}[Na^+]_o) / (P_K[K^+]_i + P_{Na}[Na^+]_i))$
- Where:
 - R is the ideal gas constant
 - T is the absolute temperature
 - F is the Faraday constant
 - [ion]_o and [ion]_i are the extracellular and intracellular concentrations of the ions, respectively.
- By rearranging the equation and substituting the known ion concentrations and the measured V_{rev}, the P_K/P_{Na} ratio can be determined.

Visualizing the Process and Principles

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining ion channel selectivity using patch-clamp electrophysiology.

Caption: Key factors determining the selectivity of potassium and **sodium** ion channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PDB-101: Molecule of the Month: Potassium Channels [pdb101.rcsb.org]
- 2. Voltage-gated potassium channel - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Sodium Permeability of a Cloned Small-Conductance Calcium-Activated Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
- 6. Classification of 2-pore domain potassium channels based on rectification under quasi-physiological ionic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Roles and Therapeutic Potential of Ca²⁺ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sodium and Potassium Ion Channel Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046224#comparative-study-of-sodium-and-potassium-ion-channel-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com